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Executive Summary

6-Methoxyharmalan is a naturally occurring [3-carboline alkaloid with known hallucinogenic
and monoamine oxidase inhibitory (MAOI) properties. While its psychoactive effects in humans
have been documented, a comprehensive toxicological profile, critical for any drug
development program, remains largely uncharacterized in publicly available literature. This
technical guide synthesizes the current, albeit limited, understanding of 6-Methoxyharmalan's
safety and toxicity. A significant portion of the potential risks discussed herein are extrapolated
from data on structurally related and better-studied harmala alkaloids, such as harmaline and
harmine. This document is intended to provide a foundational safety assessment for
researchers, scientists, and drug development professionals, highlighting areas of known
activity and, critically, identifying significant data gaps that necessitate further preclinical
investigation.
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Introduction and Pharmacological Context

6-Methoxyharmalan, a derivative of tryptamine, is structurally analogous to other harmala
alkaloids and endogenous compounds like melatonin.[1] It has been identified in various plant
species, including those of the Virola genus.[1][2] Its primary pharmacological activities of
interest are its modulation of the serotonergic system and its potent inhibition of monoamine
oxidase (MAQ), particularly MAO-A.[1][2] This dual activity underpins its psychoactive effects
and also forms the basis for many of its potential toxicological concerns.

Known Human Effects

In humans, 6-Methoxyharmalan is reported to be hallucinogenic at an oral dose of
approximately 1.5 mg/kg, with a potency roughly 1.5 times that of harmaline.[1] Intravenous
administration of 1 mg/kg induces near-immediate hallucinogenic effects.[1] The subjective
experience is described as being similar to that of harmaline and ibogaine, and qualitatively
distinct from classic serotonergic psychedelics.[1][3]

Pharmacodynamics and Toxicological Relevance

The known interactions of 6-Methoxyharmalan with biological targets are key to understanding
its potential toxicity.
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Target

Affinity/Activity

Potential Toxicological
Implication

Monoamine Oxidase (MAO)

Potent inhibitor, particularly of
MAO-A.[1]

Risk of hypertensive crisis
when co-administered with
tyramine-containing foods or
sympathomimetic drugs. Risk
of serotonin syndrome with

other serotonergic agents.

Serotonin Receptors

Modest affinity for 5-HT2A and
5-HT2C receptors.[1]

Contribution to psychoactive
effects. Potential for off-target

serotonergic side effects.

Other Receptors

Binds to 5-HT6 and 5-HT7
receptors; very weak glycine
receptor antagonist.[1] Does
not bind to 5-HT1A or

dopamine D2 receptors.[1]

The toxicological significance
of these interactions is

currently unknown.

Preclinical Toxicity Profile (Inferred and Direct

Evidence)

Direct, comprehensive toxicological data for 6-Methoxyharmalan is scarce. The following

sections outline potential toxicities based on the known effects of the broader class of 3-

carboline and harmala alkaloids.

Acute Toxicity

No formal LD50 studies for 6-Methoxyharmalan are available in the reviewed literature. For

the related alkaloid harmine, acute toxicity in mice is significant, with a median lethal dose

(LD50) of 26.9 mg/kg. Symptoms of acute harmine toxicity include convulsions, tremors, ataxia,

and death, suggesting central nervous system (CNS) and cardiovascular effects. Given the

structural similarity and related psychoactive potency, a similar profile of acute toxicity should

be considered for 6-Methoxyharmalan pending formal investigation.

Neurotoxicity
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The potential for neurotoxicity is a significant concern for B-carboline alkaloids.

e Mechanism: Some (3-carbolines are known to be potential endogenous and exogenous
neurotoxicants that may contribute to neurodegenerative processes.[4] They can act as
potent inhibitors of mitochondrial complex I, leading to increased free radical production,
oxidative stress, and apoptotic cell death, with a particular vulnerability observed in
dopaminergic neurons.[4]

o Evidence from Related Compounds: High doses of the related alkaloid harmaline have been
shown to cause degeneration of Purkinje cells in the cerebellum of rats.[3] While this effect
has not been consistently observed in primates or humans for the related compound
ibogaine, it highlights a potential neurotoxic liability for this class of compounds that warrants
investigation for 6-Methoxyharmalan.[3]
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Potential Neurotoxicity Pathway of B-Carboline Alkaloids.

Cardiovascular Toxicity

Cardiovascular effects are a known risk with harmala alkaloids.

o Evidence from Related Compounds: Studies in anesthetized dogs have shown that harmine
and harmaline can decrease heart rate and systemic arterial blood pressure.[5] However,
there are also reports of tachycardia at higher doses in cases of Peganum harmala
poisoning.[6] The related compound ibogaine is known to cause QT interval prolongation by
blocking hERG potassium channels, a serious cardiotoxicity risk.[3] The potential for 6-
Methoxyharmalan to induce similar cardiovascular effects, including arrhythmias, must be
considered a significant safety concern.

Genotoxicity, Mutagenicity, and Carcinogenicity

There is no specific data on the genotoxicity, mutagenicity, or carcinogenicity of 6-
Methoxyharmalan.
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» Evidence from Related Compounds: In vitro studies on the related alkaloids harmine and
harmaline did not show them to be mutagenic in the micronucleus assay in human cells.[7]
However, some reports have suggested that other 3-carbolines may have genotoxic
activities, attributed to their ability to intercalate into DNA.[7] This remains a critical data gap.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of 6-Methoxyharmalan were
identified. The use of related compounds like ibogaine is contraindicated during pregnancy and
breastfeeding.[3] Given the complete lack of data, 6-Methoxyharmalan should be considered
to have a high and uncharacterized risk in these populations.

In Vitro Cytotoxicity

o Evidence from Related Compounds: Studies on alkaloids isolated from Peganum harmala
have demonstrated cytotoxic effects against various tumor cell lines in vitro.[8] Harmine, in
particular, has shown dose-dependent inhibitory effects on the proliferation of human
carcinoma cells.[7] While this may suggest therapeutic potential, it also indicates a general
cytotoxic potential that needs to be carefully evaluated for non-cancer indications.

Pharmacokinetics and Metabolism

The metabolic fate of 6-Methoxyharmalan is not well-documented. It has been hypothesized
to be a minor metabolite of melatonin in vivo, though attempts to detect it in living organisms
have been unsuccessful.[1] Understanding its metabolic pathways, including the cytochrome
P450 (CYP) enzymes involved, is crucial for assessing potential drug-drug interactions,
particularly given its potent MAQOI activity. The metabolism of the related compound ibogaine by
CYP2D6 into an active metabolite highlights the importance of such studies.[3]

Proposed Preclinical Safety Evaluation Plan

To address the significant data gaps, the following preclinical studies are considered essential
for any drug development program involving 6-Methoxyharmalan.
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Preclinical Safety Evaluation
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Essential Preclinical Safety Evaluation Workflow for 6-Methoxyharmalan.

Step-by-Step Methodologies for Key Experiments:

1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

» Objective: To determine the acute oral toxicity (and estimate the LD50) of 6-
Methoxyharmalan.

e Species: Female Sprague-Dawley rats.

¢ Procedure:
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o Administer a starting dose (e.g., guided by data from related compounds) of 6-
Methoxyharmalan to a single animal by oral gavage.

o Observe the animal for signs of toxicity and mortality for up to 14 days.

o If the animal survives, the next animal is given a higher dose. If the animal dies, the next is
given a lower dose.

o Continue this sequential dosing of single animals until stopping criteria are met.
o The LD50 is then calculated using the maximum likelihood method.
o Conduct full necropsy on all animals.

2. In Vitro hERG Assay (Patch Clamp)

o Objective: To assess the potential for 6-Methoxyharmalan to inhibit the hERG potassium
channel, a key indicator of pro-arrhythmic risk.

e System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

e Procedure:

[¢]

Culture cells to an appropriate confluence.

o Using whole-cell patch-clamp electrophysiology, record hERG current in response to a
voltage-step protocol designed to elicit tail currents.

o Establish a stable baseline current.
o Perfuse the cells with increasing concentrations of 6-Methoxyharmalan.
o Record the effect on the hERG current at each concentration.

o Calculate the IC50 value for hERG inhibition.

Conclusions and Recommendations
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The current safety and toxicity profile of 6-Methoxyharmalan is critically incomplete. While its
psychoactive properties are documented, the absence of robust preclinical toxicology data
presents a significant barrier to its development as a therapeutic agent. The primary risks,
inferred from its chemical class, include:

e Drug and Food Interactions: Due to potent MAO inhibition.
o Neurotoxicity: A known risk for 3-carbolines.
» Cardiotoxicity: Particularly the potential for QT prolongation.

Recommendation: A comprehensive preclinical safety program, as outlined above, is
mandatory before any clinical development of 6-Methoxyharmalan can be responsibly
considered. The high potential for serious toxicities necessitates a cautious and thorough
approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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